molecular formula C20H23ClN2O2 B8604248 1-[4-({[2-(4-Chlorophenoxy)phenyl]methyl}amino)piperidin-1-yl]ethan-1-one CAS No. 919118-56-2

1-[4-({[2-(4-Chlorophenoxy)phenyl]methyl}amino)piperidin-1-yl]ethan-1-one

Cat. No.: B8604248
CAS No.: 919118-56-2
M. Wt: 358.9 g/mol
InChI Key: AVLNFYZBJNAQCA-UHFFFAOYSA-N
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Description

1-[4-({[2-(4-Chlorophenoxy)phenyl]methyl}amino)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

919118-56-2

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[4-[[2-(4-chlorophenoxy)phenyl]methylamino]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H23ClN2O2/c1-15(24)23-12-10-18(11-13-23)22-14-16-4-2-3-5-20(16)25-19-8-6-17(21)7-9-19/h2-9,18,22H,10-14H2,1H3

InChI Key

AVLNFYZBJNAQCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(4-chlorophenoxy)benzylamine (AMR01073, 100 mg, 0.428 mmol), 1-acetylpiperidone (121 mg, 0.856 mmol) and acetic acid (0.13 mL, 2.14 mmol) in DCE (2 mL) was treated with NaBH(OAc)3 (227 mg, 1.07 mmol) and stirred under microwave irradiation for 15 min at 100° C. The reaction mixture was diluted with DCM (10 mL) and quenched with saturated NaHCO3 solution. The aqueous layer was washed with DCM (2×20 mL), and the combined organic layers were dried (MgSO4), filtered and evaporated to dryness. Column chromatography on silica gel of the crude product using AcOEt to AcOEt/MeOH 9:1 gradient as eluent gave 1-{4-[2-(4-chlorophenoxy)benzylamino]piperidin-1-yl}ethanone (124 mg, 81%) as a colorless oil. Rf: 0.14 (AcOEt/MeOH 9:1) LC/MS (APCI) tr=4.79 min, m/z 361.46 (35), 359.51 (M++H, 100). HPLC tr=3.04 min (97.37%) 1H NMR (270 MHz, CDCl3) δ 1.25 (2H, m, CH2), 1.68 (br s, NH), 1.79 (2H, m, CH2), 2.05 (3H, S, CH3), 2.67 (2H, m, CH2), 3.02 (1H, m, CH), 3.70 (1H, m, ½CH2), 3.82 (2H, s, CH2), 4.33 (1H, m, ½CH2), 6.84 (2H, AA′BB′, ArH), 6.86 (1H, m, ArH), 7.11 (1H, m, ArH), 7.21 (1H, m, ArH), 7.24 (2H, AA′BB′, ArH) and 7.38 (1H, dd, J=7.2, 1.5 Hz, ArH). 13C NMR (270 MHz, CDCl3) δ 21.10 (CH3), 31.49, 32.32, 39.64, 44.47, 45.05 (CH2), 53.21 (CH), 118.49, 119.04, 124.04, 127.51, 128.30, 129.36, 130.14, 131.02, 153.89, 155.80 (ArC), and 168.42 (C═O).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
227 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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